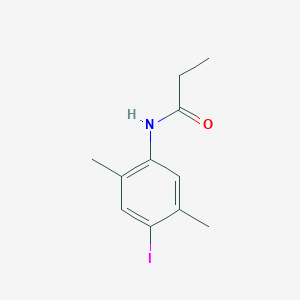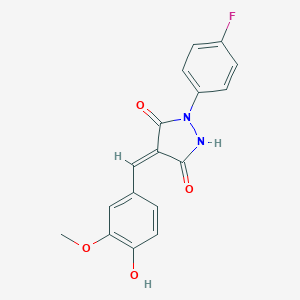![molecular formula C21H22BrN5O2S B301659 N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301659.png)
N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a chemical compound that has been widely studied in scientific research. It is also known by its chemical formula, C22H24BrN5O2S, and has been found to have potential applications in various fields.
作用机制
The mechanism of action of N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves the inhibition of certain enzymes that are involved in cell growth and proliferation. It has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the cell cycle progression. This inhibition leads to the arrest of the cell cycle and the inhibition of cell growth.
Biochemical and Physiological Effects:
N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of certain enzymes involved in cell cycle progression. It has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is the potential for toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide. One of the main areas of research is the development of new cancer treatments. Studies have shown that this compound has the potential to inhibit the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Another area of research is the development of new anti-inflammatory drugs. Studies have shown that this compound has anti-inflammatory properties, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, further research is needed to determine the potential toxicity of this compound and its effects on normal cells.
合成方法
The synthesis method of N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves several steps. The first step involves the reaction of 4-bromo-2-methylbenzenamine with 2-oxoethylthioacetic acid to form 2-[(4-bromo-2-methylphenyl)amino]-2-oxoethylthioacetic acid. The second step involves the reaction of 2-[(4-bromo-2-methylphenyl)amino]-2-oxoethylthioacetic acid with 4-methyl-4H-1,2,4-triazole-3-thiol to form 2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl{1-[5-(4-methyl-4H-1,2,4-triazol-3-ylthio)pentyl]-1H-1,2,4-triazol-3-yl}thioacetate. The final step involves the reaction of 2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl{1-[5-(4-methyl-4H-1,2,4-triazol-3-ylthio)pentyl]-1H-1,2,4-triazol-3-yl}thioacetate with benzoyl chloride to form N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide.
科学研究应用
N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been studied for its potential applications in scientific research. One of the main areas of research is cancer treatment. Studies have shown that this compound has the potential to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
属性
产品名称 |
N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide |
|---|---|
分子式 |
C21H22BrN5O2S |
分子量 |
488.4 g/mol |
IUPAC 名称 |
N-[1-[5-[2-(4-bromo-2-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C21H22BrN5O2S/c1-13-11-16(22)9-10-17(13)24-18(28)12-30-21-26-25-19(27(21)3)14(2)23-20(29)15-7-5-4-6-8-15/h4-11,14H,12H2,1-3H3,(H,23,29)(H,24,28) |
InChI 键 |
UHGZAYNRRYLJAT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)




![N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B301586.png)
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301587.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B301591.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301592.png)




